molecular formula C6H7IN2O2 B2856060 2-Ethyl-5-iodopyrazole-3-carboxylic acid CAS No. 2226182-79-0

2-Ethyl-5-iodopyrazole-3-carboxylic acid

Cat. No. B2856060
CAS RN: 2226182-79-0
M. Wt: 266.038
InChI Key: ZEMNWSFUDZXGRU-UHFFFAOYSA-N
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Description

2-Ethyl-5-iodopyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a pharmaceutical intermediate. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-iodopyrazole-3-carboxylic acid is not fully understood. However, it has been proposed that its antibacterial and antifungal properties are due to its ability to inhibit the synthesis of nucleic acids in these microorganisms. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-Ethyl-5-iodopyrazole-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, as well as induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Ethyl-5-iodopyrazole-3-carboxylic acid in lab experiments is its high purity and yield, which ensures reproducibility of results. Additionally, its antibacterial, antifungal, and anticancer properties make it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Ethyl-5-iodopyrazole-3-carboxylic acid. One direction is the development of new drugs based on its antibacterial, antifungal, and anticancer properties. Another direction is the study of its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which may lead to the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 2-Ethyl-5-iodopyrazole-3-carboxylic acid can be achieved through various methods, including the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by iodination using iodine and sodium hydroxide. Another method involves the reaction of ethyl hydrazinecarboxylate with ethyl acrylate, followed by iodination using iodine and sodium hydroxide. Both methods yield high purity and yield of the desired compound.

Scientific Research Applications

2-Ethyl-5-iodopyrazole-3-carboxylic acid has been extensively studied for its potential as a pharmaceutical intermediate. It has been shown to have antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. Its ability to inhibit the growth of various bacteria and fungi has been demonstrated in several studies, including those on Escherichia coli and Candida albicans. Additionally, its anticancer properties have been studied in vitro, and it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

2-ethyl-5-iodopyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNWSFUDZXGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid

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